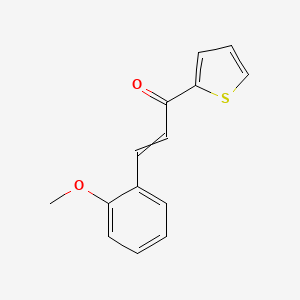

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

Description

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-methoxyphenyl group at the α-position and a thiophen-2-yl moiety at the ketone terminus. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMITMXJSQXKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcone derivatives with variations in aryl/heteroaryl substituents exhibit distinct physicochemical and biological properties. Key analogues include:

Key Observations:

- Electron-Donating vs.

- Thiophene vs. Phenyl Rings: Thiophene’s sulfur atom may confer unique electronic properties and metabolic resistance compared to phenyl analogues. For example, thiophene-containing chalcones in and show robust synthetic feasibility but require explicit bioactivity comparisons .

- Halogen Substitution: Bromo and fluoro groups in ’s compound likely enhance lipophilicity and membrane permeability, critical for in vitro efficacy .

Physicochemical Properties

- Melting Points and Solubility: Derivatives with polar groups (e.g., amino, nitro) exhibit higher melting points (e.g., 110.5°C for (E)-3-(3-ethylphenylamino)-1-thiophen-2-ylprop-2-en-1-one), while nonpolar substituents yield oils (e.g., compound 13D in is a brown oil) .

- Spectral Data: IR Spectroscopy: Carbonyl stretches in chalcones typically appear near 1624 cm⁻¹ (e.g., ). The absence of NH bands in the target compound distinguishes it from amino-substituted analogues . NMR: Methoxy protons resonate near δ 3.8–4.0 ppm, while thiophene protons appear as multiplet signals between δ 7.0–8.1 ppm .

Biological Activity

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone, exhibits a broad spectrum of biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a thiophene ring, contributing to its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is C13H11O2S, with a molecular weight of approximately 233.29 g/mol. The chalcone structure is defined by two aromatic rings connected by an α,β-unsaturated carbonyl system. Its synthesis typically involves the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and a suitable ketone or aldehyde in the presence of a base.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that chalcones possess significant antimicrobial properties. Specifically, 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that this compound exhibits notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values that suggest potent efficacy .

Table 1: Antimicrobial Activity of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

2. Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Anticancer Activity

The anticancer potential of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been explored through various in vitro studies. It has demonstrated significant anti-proliferative effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating strong cytotoxicity:

Table 2: Anti-proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. The presence of the methoxy group enhances its electron-donating capacity, which can influence its binding affinity to proteins involved in inflammatory pathways and cancer cell proliferation . Furthermore, the thiophene ring contributes to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one:

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various chalcones against standard pathogenic strains and found that this specific compound exhibited significant antibacterial properties compared to control groups .

Study on Anticancer Effects : Another investigation focused on the anti-proliferative effects against multiple cancer cell lines using MTT assays. The results indicated that compounds with similar structures showed varying degrees of efficacy based on their substituents, underscoring the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and thiophene-2-carbaldehyde under alkaline conditions (e.g., NaOH/EtOH). Optimization involves monitoring reaction time, temperature (60–80°C), and molar ratios using TLC or HPLC. Characterization via -NMR (to confirm α,β-unsaturated ketone protons at δ 7.2–7.8 ppm) and IR (C=O stretch at ~1650 cm) is critical .

Q. How can crystallographic data for this compound be reliably collected and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data reduction with SAINT and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) are essential. Validate the structure using CCDC deposition and check for R-factor convergence (R1 < 0.05 for high-quality data) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).

- Antioxidant : DPPH radical scavenging (IC determination).

- Enzyme inhibition : Acetylcholinesterase (Ellman’s method) or COX-2 inhibition (fluorometric kits). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .

Advanced Research Questions

Q. How can computational methods elucidate structure-property relationships in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and electrostatic potential maps. Compare with crystallographic data (e.g., bond lengths/angles) to validate computational models. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π, π-π stacking) influencing crystal packing .

Q. How should researchers address contradictions in crystallographic or spectroscopic data during structural validation?

- Methodological Answer : For crystallography, use PLATON to check for missed symmetry, twinning, or disorder. For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl) and consider dynamic processes (e.g., keto-enol tautomerism). Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. If outliers persist, re-refine using alternative models (e.g., split occupancy for disordered atoms) .

Q. What advanced techniques characterize nonlinear optical (NLO) properties in this chalcone derivative?

- Methodological Answer : Use hyper-Rayleigh scattering (HRS) to measure first hyperpolarizability (β). Complement with DFT-calculated NLO parameters (polarizability, β) and correlate with substituent effects (e.g., electron-donating methoxy group). Single-crystal studies should quantify second harmonic generation (SHG) efficiency relative to urea .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

- Methodological Answer : Employ LC-MS or GC-MS to detect side products (e.g., unreacted aldehydes, aldol adducts). Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). For persistent impurities, modify reaction conditions (e.g., switch to phase-transfer catalysis) or use scavengers (e.g., molecular sieves for water-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.